molecular formula C10H12ClNO2 B13788651 3-Pyrrolidinol,1-(2-chloro-3-hydroxyphenyl)-

3-Pyrrolidinol,1-(2-chloro-3-hydroxyphenyl)-

Cat. No.: B13788651
M. Wt: 213.66 g/mol
InChI Key: SXOZZVSGGDJHNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- typically involves the reaction of 2-chloro-3-hydroxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the pyrrolidinol ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

Scientific Research Applications

3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidinol, 1-(2-chloro-3-hydroxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the phenyl ring enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-chloro-3-hydroxyphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12ClNO2/c11-10-8(2-1-3-9(10)14)12-5-4-7(13)6-12/h1-3,7,13-14H,4-6H2

InChI Key

SXOZZVSGGDJHNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C(=CC=C2)O)Cl

Origin of Product

United States

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